molecular formula C7H8ClNO2 B018611 4-Chloro-3-methoxy-2-methylpyridine N-oxide CAS No. 122307-41-9

4-Chloro-3-methoxy-2-methylpyridine N-oxide

Cat. No.: B018611
CAS No.: 122307-41-9
M. Wt: 173.6 g/mol
InChI Key: TWXMQDRFBLSXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

4-Chloro-3-methoxy-2-methylpyridine N-oxide has several applications in scientific research:

Safety and Hazards

“4-Chloro-3-methoxy-2-methylpyridine N-oxide” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is non-combustible .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide typically involves the oxidation of 4-Chloro-3-methoxy-2-methylpyridine. One common method employs hydrogen peroxide and glacial acetic acid to generate peracetic acid, which then oxidizes the pyridine derivative . The reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction mixture is cooled to 30°C, and a dilute sodium hydroxide solution is added to adjust the pH to 7-9. The product is then extracted with dichloromethane, washed with water, dried with anhydrous sodium sulfate, and evaporated under reduced pressure to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methoxy-2-methylpyridine N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other pyridine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various N-oxide derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methoxy-2-methylpyridine N-oxide involves its interaction with specific molecular targets. The compound can act as an oxidizing agent, transferring oxygen atoms to other molecules. This property makes it useful in various oxidation reactions and as a catalyst in certain biochemical processes .

Properties

IUPAC Name

4-chloro-3-methoxy-2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-5-7(11-2)6(8)3-4-9(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXMQDRFBLSXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC(=C1OC)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408154
Record name 4-Chloro-3-methoxy-2-methylpyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122307-41-9
Record name Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122307-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methoxy-2-methylpyridine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122307419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-methoxy-2-methylpyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-methoxy-2-methylpyridine 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

36.98 g of 4-chloro-3-methoxy-2-methylpyridine (V) was dissolved in 685 ml of acetic acid and 92 ml of hydrogen peroxide water was added thereto and the resulting mixture was heated at 90° C. for 24 hours, and thereafter, the reaction solution was distilled off under reduced pressure. The resulting residue was dissolved in chloroform and washed with saturated sodium bicarbonate solution, and saturated salt water, and thereafter, dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain 37.64 g of 4-chloro-3-methoxy-2-methylpyridine N-oxide (VI).
Quantity
36.98 g
Type
reactant
Reaction Step One
Quantity
685 mL
Type
solvent
Reaction Step One
Name
hydrogen peroxide water
Quantity
92 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-methoxy-2-methylpyridine N-oxide
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-methoxy-2-methylpyridine N-oxide
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-methoxy-2-methylpyridine N-oxide
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-methoxy-2-methylpyridine N-oxide
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-methoxy-2-methylpyridine N-oxide
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-methoxy-2-methylpyridine N-oxide
Customer
Q & A

Q1: What were the key improvements made to the synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide?

A1: The researchers successfully optimized the synthesis of this compound by:

  • Reducing the amount of phosphorus oxychloride: While the exact reduction isn't specified, this change contributes to a less wasteful and more cost-effective process [].
  • Shortening the reaction time to 2 hours: This significantly speeds up the synthesis compared to previous methods [].
  • Adjusting the reaction pH closer to neutral: This modification minimizes the use of harsh acidic or basic conditions, making the process environmentally friendlier [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.